molecular formula C16H20N4O B2534658 N-cyclopentyl-N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)prop-2-enamide CAS No. 2411241-20-6

N-cyclopentyl-N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)prop-2-enamide

Cat. No.: B2534658
CAS No.: 2411241-20-6
M. Wt: 284.363
InChI Key: JRIAGDJPKYSFQX-UHFFFAOYSA-N
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Description

N-cyclopentyl-N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)prop-2-enamide is a complex organic compound that features a triazolopyridine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The triazolopyridine structure is known for its biological activity, making it a valuable scaffold in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . This method is catalyst-free and eco-friendly, yielding the target compound in good-to-excellent yields.

Industrial Production Methods

Industrial production of this compound may involve scale-up of the microwave-mediated synthesis method. The process can be optimized for large-scale production by adjusting reaction times, temperatures, and microwave power settings to ensure consistent yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-cyclopentyl-N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)prop-2-enamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclopentyl-N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)prop-2-enamide involves its interaction with specific molecular targets. The triazolopyridine moiety is known to act as an inhibitor of various enzymes and receptors, including JAK1, JAK2, and PHD-1 . These interactions can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound in drug discovery and development.

Properties

IUPAC Name

N-cyclopentyl-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-3-15(21)20(13-8-4-5-9-13)12(2)16-18-17-14-10-6-7-11-19(14)16/h3,6-7,10-13H,1,4-5,8-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRIAGDJPKYSFQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C2N1C=CC=C2)N(C3CCCC3)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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